4-Chlorophenyl methoxyacetate
Description
4-Chlorophenyl methoxyacetate is an ester derivative featuring a chlorophenyl group attached to a methoxyacetate backbone. This compound is structurally characterized by a methoxy (-OCH₃) group adjacent to the acetate ester functionality, which influences its reactivity and physicochemical properties. It is frequently utilized in synthetic chemistry, particularly in enzymatic resolution processes. For example, lipase-catalyzed acylation with methoxyacetate ester has been employed in the dynamic kinetic resolution (DKR) of chiral amines, highlighting its role in asymmetric synthesis . Spectroscopic studies, such as FTIR analysis, indicate that methoxyacetate derivatives exhibit distinct carboxylate vibrational bands (e.g., ~1578 cm⁻¹), suggesting structural similarities to low molecular weight aliphatic acids like gluconate and lactate .
Properties
Molecular Formula |
C9H9ClO3 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
(4-chlorophenyl) 2-methoxyacetate |
InChI |
InChI=1S/C9H9ClO3/c1-12-6-9(11)13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3 |
InChI Key |
KTBCUWBTDASOFS-UHFFFAOYSA-N |
SMILES |
COCC(=O)OC1=CC=C(C=C1)Cl |
Canonical SMILES |
COCC(=O)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 4-Chlorophenylacetate (CAS 52449-43-1)
- Molecular Formula : C₉H₉ClO₂
- Functional Groups : Chlorophenyl group, methyl ester.
- Key Differences : Lacks the methoxy group, resulting in reduced electron-donating effects compared to 4-chlorophenyl methoxyacetate. This impacts its reactivity in nucleophilic acyl substitution reactions.
- Applications : Used as a reference material in pharmaceutical synthesis due to its stability and high purity .
Methyl Amino(4-chlorophenyl)acetate
- Molecular Formula: C₉H₁₀ClNO₂
- Functional Groups: Chlorophenyl group, amino (-NH₂), methyl ester.
4-Chlorophenyl (3-Methylphenoxy)acetate (CAS 62095-42-5)
- Molecular Formula : C₁₅H₁₃ClO₃
- Functional Groups: Chlorophenyl, phenoxy ether, acetate ester.
- Key Differences: The phenoxy ether linkage increases steric hindrance, reducing enzymatic cleavage efficiency relative to methoxyacetate derivatives .
Physicochemical Properties
| Compound | Molecular Weight | Boiling Point (°C) | Solubility (Polarity) | Key Functional Groups |
|---|---|---|---|---|
| 4-Chlorophenyl methoxyacetate | ~200.6* | N/A | Moderate in organic solvents | Methoxy, ester, chlorophenyl |
| Methyl 4-chlorophenylacetate | 184.6 | 374.4 (predicted) | Low in water | Ester, chlorophenyl |
| Ethyl 2-(4-chlorophenoxy)acetoacetate | 256.7 | N/A | High in non-polar solvents | Phenoxy, ketone, ester |
| Methyl 2-(4-chlorophenyl)sulfanylacetate | 216.68 | N/A | Low in water | Sulfanyl, ester |
*Estimated based on similar structures. Data compiled from .
Q & A
Basic Questions
Q. What are the standard synthetic routes for 4-chlorophenyl methoxyacetate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via acylation of 4-chlorophenol derivatives using methoxyacetyl chloride in the presence of a base (e.g., pyridine or DIPEA). Optimization involves adjusting stoichiometry, temperature (e.g., 0–25°C), and solvent polarity (e.g., dichloromethane or THF). Enzymatic acylation using lipases (e.g., Novozym 435) with methoxyacetate esters can also enhance enantioselectivity in chiral resolutions .
Q. Which spectroscopic techniques are critical for characterizing 4-chlorophenyl methoxyacetate?
- Key Techniques :
- NMR (¹H/¹³C) : Identify methoxy (-OCH₃), acetate (CH₃COO), and aromatic protons (4-chlorophenyl group). Integration ratios confirm substitution patterns.
- IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O-C).
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 184.62 (methyl ester analog) .
Q. What are the primary applications of this compound in medicinal chemistry?
- Applications :
- Drug Delivery : Forms stable complexes with hydrophobic drugs due to its ester functionality .
- Enzyme Studies : Probes enzyme-substrate interactions via its multiple functional groups (e.g., ester, aryl chloride) .
Advanced Research Questions
Q. How can discrepancies in crystallographic data for 4-chlorophenyl acetic acid derivatives be resolved?
- Methodology : Use single-crystal X-ray diffraction to refine atomic coordinates and compare with computational models (DFT or molecular mechanics). For example, bond angles and distances in (4-chlorophenyl)acetic acid derivatives (e.g., C-Cl bond: ~1.74 Å) should align with experimental data . Discrepancies may arise from polymorphism or solvent effects, requiring thermal ellipsoid analysis .
Q. In heparan sulfate synthesis, how does methoxyacetate compare to chloroacetate as a protecting group?
- Comparison :
- Stability : Methoxyacetate is more resistant to nucleophilic attack than chloroacetate under basic conditions.
- Deprotection : Cleaved selectively with thiourea or thiophenol, avoiding side reactions (e.g., β-elimination) common with chloroacetate .
Q. What strategies mitigate elimination during methoxyacetate deprotection in complex syntheses?
- Approaches :
- Mild Acidic Conditions : Use dilute HCl in dioxane (pH 4–5) to prevent β-elimination of adjacent acetoxy groups.
- Enzymatic Cleavage : Lipases or esterases selectively hydrolyze methoxyacetate without affecting labile esters .
Data Contradiction Analysis
Q. How should researchers address conflicting toxicity data for 4-chlorophenyl derivatives in biological assays?
- Resolution :
- Dose-Response Studies : Replicate experiments across multiple cell lines (e.g., HEK293, HepG2) to identify cell-specific effects.
- Metabolite Profiling : Use LC-MS to detect reactive intermediates (e.g., quinone metabolites) that may explain variability .
Experimental Design Considerations
Q. What parameters are critical for optimizing enzymatic resolution of 4-chlorophenyl methoxyacetate enantiomers?
- Key Parameters :
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